molecular formula C14H12Cl2O B14427834 3,5-Dichloro-2-ethoxy-1,1'-biphenyl CAS No. 83631-47-4

3,5-Dichloro-2-ethoxy-1,1'-biphenyl

Cat. No.: B14427834
CAS No.: 83631-47-4
M. Wt: 267.1 g/mol
InChI Key: LKPSHICDFLKPRN-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-ethoxy-1,1’-biphenyl is an organic compound with the molecular formula C14H12Cl2O. It belongs to the class of biphenyl derivatives, characterized by two benzene rings connected by a single bond. The presence of chlorine atoms and an ethoxy group on the biphenyl structure imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2-ethoxy-1,1’-biphenyl typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods focus on maximizing yield and minimizing waste, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-2-ethoxy-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is common.

Major Products:

    Substitution Reactions: Products include various substituted biphenyl derivatives.

    Oxidation Products: These may include quinones and other oxidized aromatic compounds.

    Reduction Products: Reduced derivatives of the biphenyl structure.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-ethoxy-1,1’-biphenyl involves its interaction with various molecular targets:

Comparison with Similar Compounds

Uniqueness: 3,5-Dichloro-2-ethoxy-1,1’-biphenyl is unique due to the specific positioning of chlorine atoms and the ethoxy group, which imparts distinct chemical and physical properties. These structural features influence its reactivity, making it valuable in various applications .

Properties

CAS No.

83631-47-4

Molecular Formula

C14H12Cl2O

Molecular Weight

267.1 g/mol

IUPAC Name

1,5-dichloro-2-ethoxy-3-phenylbenzene

InChI

InChI=1S/C14H12Cl2O/c1-2-17-14-12(8-11(15)9-13(14)16)10-6-4-3-5-7-10/h3-9H,2H2,1H3

InChI Key

LKPSHICDFLKPRN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)Cl)C2=CC=CC=C2

Origin of Product

United States

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